molecular formula C23H15N3O2 B2675466 2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide CAS No. 303794-04-9

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide

Cat. No.: B2675466
CAS No.: 303794-04-9
M. Wt: 365.392
InChI Key: CHTJYAPVDRDJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a phenyl-furan moiety, and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide typically involves multi-step organic reactions. One common method involves the reaction of 5-phenyl-furan-2-carbaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(5-phenyl-furan-2-yl)-acrylic acid. This intermediate is then reacted with quinoline-5-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide involves its interaction with specific molecular targets. The cyano group and quinoline ring are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with DNA, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(5-phenyl-furan-2-yl)-acrylic acid ethyl ester
  • 2-Cyano-3-(5-phenyl-furan-2-yl)-acrylic acid methyl ester

Uniqueness

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide is unique due to the presence of both a quinoline ring and a cyano group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns.

Properties

IUPAC Name

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-quinolin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c24-15-17(14-18-11-12-22(28-18)16-6-2-1-3-7-16)23(27)26-21-10-4-9-20-19(21)8-5-13-25-20/h1-14H,(H,26,27)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJYAPVDRDJOF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.